![molecular formula C8H7BrCl2N2 B1520911 6-Bromo-2-(clorometil)imidazo[1,2-a]piridina clorhidrato CAS No. 1172561-55-5](/img/structure/B1520911.png)

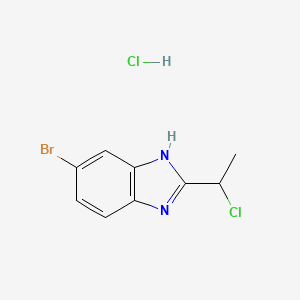

6-Bromo-2-(clorometil)imidazo[1,2-a]piridina clorhidrato

Descripción general

Descripción

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a biochemical used for proteomics research . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency .Molecular Structure Analysis

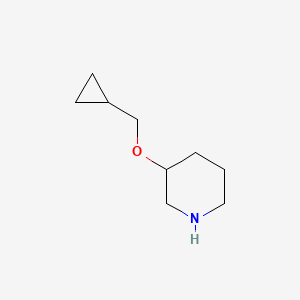

The molecular formula of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is C8H6BrClN2•HCl, and its molecular weight is 281.96 .Chemical Reactions Analysis

The synthesis of this compound employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency .Physical and Chemical Properties Analysis

The molecular formula of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is C8H6BrClN2•HCl, and its molecular weight is 281.96 .Aplicaciones Científicas De Investigación

Química Medicinal: Andamiaje de “Prejuicio de Fármacos”

El compuesto sirve como un andamiaje crucial de “prejuicio de fármacos” en la química medicinal debido a su carácter estructural y amplia gama de aplicaciones . Es un componente clave en la síntesis de fármacos que se dirigen a diversas enfermedades, incluida la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los fármacos (XDR-TB) .

Ciencia de Materiales: Carácter Estructural

En la ciencia de materiales, el carácter estructural de los derivados de imidazo[1,2-a]piridina, incluido el 6-Bromo-2-(clorometil)imidazo[1,2-a]piridina clorhidrato, se aprovecha para el desarrollo de nuevos materiales con propiedades únicas .

Bioquímica: Intermediarios Farmacéuticos

Este compuesto se utiliza como un bioquímico para la investigación proteómica y como un intermedio en las síntesis farmacéuticas . Su papel en la bioquímica es fundamental para comprender las interacciones y funciones de las proteínas.

Farmacología: Agentes del Sistema Nervioso Central

Farmacológicamente, los derivados de imidazo[1,2-a]piridina, como el this compound, actúan como posibles sedantes, anticonvulsivos, ansiolíticos e hipnóticos . Se consideran sustitutos eficientes para los fármacos clásicos debido a sus efectos secundarios reducidos.

Síntesis Orgánica: Síntesis de Heterociclos

El compuesto está involucrado en diversas estrategias para la síntesis de andamiajes de imidazo[1,2-a]piridina, incluidas reacciones de condensación, multicomponente, acoplamiento oxidativo, reacciones en tándem, aminooxigenación e hidroaminación . Estos métodos son fundamentales para expandir la diversidad de moléculas orgánicas.

Descubrimiento de Fármacos: Compuestos Antituberculosos

En el descubrimiento de fármacos, el this compound es parte de la clase de análogos de imidazo[1,2-a]piridina que han mostrado actividad significativa contra la tuberculosis, particularmente MDR-TB y XDR-TB . La versatilidad del compuesto lo convierte en un activo valioso en la lucha continua contra las cepas resistentes de la tuberculosis.

Mecanismo De Acción

Target of Action

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical substances .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridine derivatives . It interacts with enzymes involved in oxidative coupling and photocatalysis, facilitating the formation of new chemical bonds. Additionally, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can bind to specific proteins, altering their conformation and activity, which can lead to significant biochemical effects.

Cellular Effects

The effects of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the proliferation and differentiation of cells by interacting with key signaling molecules. Moreover, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has been shown to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo chemical degradation, leading to the formation of various by-products. These by-products can have different biochemical properties and may influence the overall activity of the compound. Additionally, long-term exposure to 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cellular function and promoting tissue regeneration . High doses may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize the therapeutic potential of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride while minimizing its toxicity.

Metabolic Pathways

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized through oxidative reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular metabolism. Additionally, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can influence metabolic flux and metabolite levels, further highlighting its role in cellular biochemistry.

Transport and Distribution

The transport and distribution of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride within cells and tissues are critical for its biological activity . This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell. Once inside the cell, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride plays a significant role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Propiedades

IUPAC Name |

6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZPMWPHFPYFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Br)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)